molecular formula C17H25N3O3S B500266 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane CAS No. 838869-71-9

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane

Cat. No.: B500266
CAS No.: 838869-71-9
M. Wt: 351.5g/mol
InChI Key: FIHNETXMROQNGF-UHFFFAOYSA-N
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Description

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane is a chemical compound that belongs to the class of sulfonylazepanes. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane typically involves the reaction of 4-benzoylpiperazine with azepane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce secondary amines .

Scientific Research Applications

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane can be compared with other similar compounds, such as:

    4-[(4-Benzoylpiperazin-1-yl)sulfonyl]aniline: Similar structure but different functional groups.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar piperazine core but different substituents.

The uniqueness of this compound lies in its specific sulfonylazepane structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(16-8-4-3-5-9-16)18-12-14-20(15-13-18)24(22,23)19-10-6-1-2-7-11-19/h3-5,8-9H,1-2,6-7,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHNETXMROQNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725388
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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